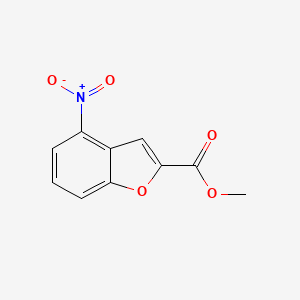

Methyl 4-nitrobenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

methyl 4-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 |

InChI Key |

COIJXHJRVZLFJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Nitrobenzofuran 2 Carboxylate and Analogues

Established Synthetic Pathways to Nitrobenzofuran-2-carboxylates

Established synthetic routes are broadly categorized into two main approaches: the modification of an existing benzofuran (B130515) structure and the de novo synthesis of the heterocyclic ring.

Nitration Reactions of Benzofuran-2-carboxylate Scaffolds

The introduction of a nitro group onto the benzene (B151609) ring of a benzofuran-2-carboxylate can be achieved via electrophilic aromatic substitution. This approach is contingent on the controlled nitration of the benzofuran core.

Direct nitration involves treating the methyl benzofuran-2-carboxylate substrate with a nitrating agent. A common and effective nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The reaction is typically performed at low temperatures, often below 6°C, to control the exothermic nature of the reaction and to minimize the formation of side products. rsc.orgyoutube.com The methyl benzofuran-2-carboxylate is first dissolved in concentrated sulfuric acid, and the cooled nitrating mixture is added slowly with careful temperature monitoring. youtube.com

Table 1: Typical Reagents for Direct Nitration

| Role | Reagent |

|---|---|

| Substrate | Methyl benzofuran-2-carboxylate |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

The position of nitration on the benzofuran ring is dictated by the directing effects of the existing substituents. The benzofuran-2-carboxylate scaffold contains two key structural features that influence the regioselectivity: the fused furan (B31954) ring and the ester group at the 2-position.

The ester group (-COOCH₃) is an electron-withdrawing group and acts as a deactivating meta-director for electrophilic substitution on the benzene ring. rsc.org This deactivation means that the reaction is generally slower than the nitration of benzene itself. The directing effect of the ester group favors the substitution at positions meta to the point of attachment of the furan ring system, which would correspond to the 4- and 6-positions.

Simultaneously, the oxygen atom in the furan ring can donate electron density to the benzene ring, favoring substitution at the ortho and para positions relative to the oxygen, which are the 4- and 6-positions. The convergence of these directing effects often leads to a mixture of products. However, the precise substitution pattern, and thus the yield of the desired methyl 4-nitrobenzofuran-2-carboxylate, is highly dependent on reaction conditions. Direct nitration of acetyl-2-methoxy benzofurans has been shown to yield two nitrated derivatives on the homocycle, in ortho or para positions relative to the methoxy group. researchgate.net

Cyclization-Based Syntheses of Substituted Benzofuran-2-carboxylates

An alternative and often more regioselective approach is to construct the benzofuran ring from precursors that already contain the desired nitro group on the aromatic ring. This method avoids the potential for isomer formation associated with direct nitration.

This strategy begins with a substituted salicylaldehyde (B1680747), specifically a nitrosalicylaldehyde, where the nitro group is already in the desired position. For the synthesis of a 4-nitro derivative, 2-hydroxy-4-nitrobenzaldehyde would be the appropriate starting material.

The synthesis involves a condensation reaction between the nitrosalicylaldehyde and a reagent that provides the remaining two carbons of the furan ring. This is a common and effective method for building the benzofuran scaffold. For instance, the synthesis of ethyl 5-aminobenzofuran-2-carboxylate begins with the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate (B1195939). rsc.org

The reaction of a nitrosalicylaldehyde with an α-haloester, such as methyl bromoacetate or ethyl bromoacetate, is a classic method for constructing the benzofuran-2-carboxylate system. rsc.orgnih.gov The synthesis proceeds in two conceptual steps:

O-alkylation: The phenolic hydroxyl group of the nitrosalicylaldehyde acts as a nucleophile, attacking the α-carbon of the bromoester in the presence of a weak base (e.g., potassium carbonate or sodium carbonate). This results in the formation of an ether intermediate. rsc.org

Intramolecular Cyclization: The intermediate then undergoes an intramolecular condensation reaction. A base abstracts a proton from the carbon α to the ester group, creating a carbanion that attacks the aldehyde's carbonyl carbon, leading to cyclization and subsequent dehydration to form the furan ring.

This sequence provides a high degree of control over the final substitution pattern of the benzofuran product.

Table 2: Example Cyclization Synthesis for Nitrobenzofuran-2-carboxylates

| Starting Material | Reagent | Base | Product |

|---|---|---|---|

| 2-Hydroxy-5-nitrobenzaldehyde | Ethyl bromoacetate | Sodium Carbonate | Ethyl 5-nitrobenzofuran-2-carboxylate rsc.org |

Advanced and Emerging Synthetic Techniques

The synthesis of the benzofuran nucleus, a core component of this compound, has evolved significantly, with modern methodologies focusing on efficiency, atom economy, and the construction of molecular complexity. Advanced techniques are moving away from traditional, often harsh, conditions towards more sophisticated and milder protocols, including transition-metal-free reactions, organocatalysis, and elegant domino reaction cascades.

Transition-Metal-Free Synthetic Protocols for Benzofuran Ring Formation

In recent years, a major thrust in synthetic organic chemistry has been the development of benzofuran synthesis methods that avoid transition metals. These approaches mitigate concerns about cost, toxicity, and metal contamination in the final products. A variety of strategies have emerged, utilizing alternative activation modes to facilitate the crucial ring-forming cyclization.

One notable strategy involves the use of Brønsted acids to promote the condensation reaction between phenols and nitrovinyl-substituted indoles, yielding benzofuran derivatives in high yields. nih.govfrontiersin.org For instance, methanesulfonic acid (MsOH) has been effectively used to catalyze this transformation. nih.govfrontiersin.org Another approach is the chalcone rearrangement, where treatment with p-toluene sulfonic acid can convert a chalcone into a 2,3-dihydrobenzofuran, which can then be transformed into a benzofuran derivative. nih.govfrontiersin.org

Hypervalent iodine reagents have also proven to be effective mediators for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans without the need for a metal catalyst. organic-chemistry.org Furthermore, catalyst-free protocols are gaining traction. For example, substituted salicylaldehydes can react with a sulfoxonium ylide in dichloromethane (CH2Cl2) to produce 2,3-dihydrobenzofurans in high yields (80%–89%), which are precursors to benzofurans. nih.govfrontiersin.org Visible-light-promoted cyclization of 1,6-enynes and bromomalonates represents another innovative, atom-economic approach that proceeds without any photocatalyst, oxidant, or transition metal. acs.org

Base-catalyzed methods provide another metal-free alternative. Potassium tert-butoxide, for example, can catalyze the intramolecular cyclization of substituted o-bromobenzylvinyl ketones to furnish benzofuran derivatives. acs.org

| Method | Reactants | Reagent/Condition | Product Type | Yield |

| Brønsted Acid-Promoted Condensation | Phenols, Nitrovinyl-substituted indoles | MsOH | Benzofuran derivatives | High |

| Chalcone Rearrangement | Chalcones | p-Toluene sulfonic acid | 2,3-Dihydrobenzofurans | Efficient |

| Hypervalent Iodine Mediation | ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | Good |

| Catalyst-Free Reaction | Substituted salicylaldehydes, Sulfoxonium ylide | CH2Cl2 | 2,3-Dihydrobenzofurans | 80-89% |

| Base-Catalyzed Cyclization | o-Bromobenzylvinyl ketones | Potassium tert-butoxide | Benzofuran derivatives | N/A |

| Visible-Light-Mediated Cyclization | 1,6-enynes, Bromomalonates | Visible light | Benzofuran derivatives | N/A |

Organocatalytic Approaches in Benzofuran Synthesis

Organocatalysis has surfaced as a powerful tool for the asymmetric synthesis of chiral benzofuran structures, utilizing small organic molecules to catalyze reactions with high efficiency and stereoselectivity. This field avoids the use of metals, aligning with green chemistry principles.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts employed in benzofuran synthesis. They have been successfully used in intramolecular Stetter reactions of β,β-disubstituted Michael acceptors to construct benzofuran-3(2H)-ones containing a fully-substituted quaternary stereogenic center. mdpi.com This method, promoted by terpene-derived triazolium salts, produces a range of chiral 2,2-disubstituted benzofuran-3(2H)-one derivatives in high yields and with excellent enantioselectivities (up to 99% ee). mdpi.com

A combined catalytic system, using both a Brønsted base and an NHC catalyst, has been developed for the one-pot, intramolecular double cyclization of ortho-substituted cinnamaldehydes. nih.gov This strategy involves a cycle-specific enantioselective Michael addition followed by a benzoin condensation, leading to the formation of complex cyclopenta[b]benzofuran scaffolds with high stereoselectivity. nih.gov

Amino catalysts, such as proline, have also found application in the synthesis of benzofuran intermediates. Proline-based organocatalysts can be used to prepare arylidene benzofuranone intermediates, which are valuable precursors for more complex heterocyclic structures. dntb.gov.ua

| Organocatalyst Type | Reaction | Substrate | Product | Key Features |

| N-Heterocyclic Carbene (NHC) | Intramolecular Stetter Reaction | β,β-disubstituted Michael acceptors | Chiral 2,2-disubstituted benzofuran-3(2H)-ones | High yields, up to 99% ee |

| Brønsted Base + NHC | Intramolecular Double Cyclization | ortho-Substituted cinnamaldehydes | Cyclopenta[b]benzofurans | One-pot synthesis, excellent stereoselectivity |

| Proline-based Catalyst | Knoevenagel Condensation | Benzofuran-3(2H)-ones, Aldehydes | Arylidene benzofuranone intermediates | Synthesis of key synthetic intermediates |

Domino and Cascade Reaction Strategies for Complex Benzofuran Structures

Domino and cascade reactions offer a highly efficient route to complex benzofuran structures by combining multiple bond-forming events in a single synthetic operation. These sequences minimize purification steps, reduce waste, and allow for the rapid assembly of intricate molecular architectures from simple starting materials. nih.gov

A Lewis acid-catalyzed domino reaction has been reported for the synthesis of benzofuran derivatives from 2,4-diyn-1-ols and dicarbonyl compounds. acs.orgnih.gov Promoted by boron trifluoride diethyl etherate, this process proceeds through a sequence of Lewis-acid-promoted propargylation, base-mediated intramolecular cyclization, isomerization, and finally benzannulation, affording the products in efficient yields of 75–91%. acs.orgnih.gov

Cascade reactions that merge different types of catalytic cycles are also emerging. For example, a double Michael addition cascade reaction can be used to generate highly functionalized chromanes, which are structurally related to benzofurans. acs.org Another sophisticated approach involves an asymmetric Michael/Michael/retro-Michael addition cascade to prepare chiral chromenes. acs.org

These strategies exemplify the power of domino and cascade reactions to construct complex heterocyclic systems efficiently. By designing substrates that can undergo a programmed sequence of transformations, chemists can access diverse benzofuran structures that would otherwise require lengthy, multi-step syntheses.

| Strategy | Reactants | Catalyst/Promoter | Key Steps | Product | Yield |

| Lewis Acid-Catalyzed Domino Reaction | 2,4-diyn-1-ols, Dicarbonyl compounds | Boron trifluoride diethyl etherate, K2CO3 | Propargylation, Intramolecular cyclization, Isomerization, Benzannulation | Benzofuran derivatives | 75-91% |

| Base-Mediated Cascade | Propargylic alcohols, Aryne | Base | Propargyl Claisen rearrangement, Cycloaddition | 3-Spirooxindole benzofuran scaffolds | N/A |

| p-Quinone Methide Cascade | o-Hydroxy-p-quinone methides, Acyl chloride | Phosphine, Base | 1,6-phospha-Michael addition, O-acylation, Wittig reaction | Functionalized benzofurans | N/A |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Nitrobenzofuran 2 Carboxylate

Electrophilic and Nucleophilic Reactivity Profiles

The electronic nature of Methyl 4-nitrobenzofuran-2-carboxylate is dominated by the electron-withdrawing character of the nitro and carboxylate groups. This electronic deficiency significantly deactivates the benzofuran (B130515) ring towards electrophilic aromatic substitution. Conversely, it greatly enhances the ring's susceptibility to nucleophilic attack. rsc.orgmdpi.com

Nucleophilic Reactivity: The primary mode of reactivity for this compound involves the addition of nucleophiles to the electron-poor benzofuran core. The nitro group strongly activates the ring, making it an excellent Michael acceptor and a substrate for dearomatization reactions. rsc.orgnih.gov The C2 and C3 positions of the furan (B31954) moiety are particularly electrophilic, readily undergoing attack by a wide range of soft and hard nucleophiles. This reactivity is the basis for the dearomatization reactions discussed in section 3.3. Furthermore, the carbonyl carbon of the methyl ester group at C2 is an electrophilic center and can undergo nucleophilic acyl substitution, although this is generally less facile than additions to the activated ring system.

Electrophilic Reactivity: Electrophilic attack on the benzofuran ring is highly disfavored. The combined deactivating effect of the C4-nitro and C2-carboxylate groups withdraws electron density from the aromatic system, making it a poor nucleophile. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which are characteristic of electron-rich aromatic systems, are not readily observed with this substrate under standard conditions.

Cycloaddition Reactions Involving Nitrobenzofuran Dienophiles

The electron-deficient nature of this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. The electron-withdrawing substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with electron-rich dienes in a normal-electron-demand Diels-Alder pathway. researchgate.net

Diels-Alder Reactions and Regiochemical Control

In Diels-Alder reactions with unsymmetrical dienes, the regioselectivity is governed by the electronic influence of the substituents on the dienophile. masterorganicchemistry.com For this compound, both the nitro and methyl carboxylate groups are strong electron-withdrawing groups that dictate the orientation of the incoming diene. The regiochemical outcome can be predicted by considering the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com Typically, reactions involving dienophiles with electron-withdrawing groups at the terminus lead to the formation of "ortho" (1,2) or "para" (1,4) substituted products, while "meta" (1,3) products are generally disfavored. masterorganicchemistry.com In the case of nitrobenzofurans reacting with electron-rich dienes like Danishefsky's diene, high yields and complete regioselectivity have been observed, controlled by the nitro and other substituents on the ring. researchgate.net

Asynchronous Reaction Mechanisms in Cycloadditions

While the Diels-Alder reaction is often described as a concerted process, reactions involving highly polarized reactants, such as nitro-substituted dienophiles, frequently proceed through asynchronous transition states. sciforum.netnih.gov An asynchronous mechanism implies that the two new sigma bonds are not formed simultaneously. nih.govrsc.org The strong electron-withdrawing capacity of the nitro group creates a significant polarization in the dienophile's double bond, leading to a transition state with considerable charge-transfer character. researchgate.net In such polar Diels-Alder reactions, one C-C bond begins to form in advance of the other, resulting in a highly asynchronous, and in some cases, a stepwise, mechanism involving a zwitterionic intermediate. sciforum.netnih.gov This mechanistic pathway is often stabilized by the ability of the nitro group to delocalize the developing negative charge.

Role of Solvent Effects and Ionic Liquids in Reactivity Modulation

The polar nature of the asynchronous transition states in Diels-Alder reactions of nitrobenzofurans means that the reaction rate and selectivity can be significantly influenced by the solvent. Polar solvents can stabilize the charge-separated transition state, thereby accelerating the reaction. rsc.org

Ionic liquids (ILs) have emerged as particularly effective media for these transformations. researchgate.netrsc.orgppor.az As highly polar and non-coordinating solvents, ILs can enhance reaction rates to a degree comparable to or even exceeding that of traditional methods using Lewis acids or high pressure. rsc.org Their ability to stabilize polar intermediates, coupled with their negligible vapor pressure and recyclability, makes them an environmentally benign alternative to volatile organic solvents. researchgate.netrsc.org Studies on Diels-Alder reactions involving nitrofuran derivatives in IL-based aqueous micellar systems have demonstrated the potential of these "green" media to promote cycloadditions.

Dearomatization Reactions of 2-Nitrobenzofurans

A key synthetic application of nitro-activated benzofurans is their use in catalytic asymmetric dearomatization (CADA) reactions. rsc.org These reactions disrupt the aromatic system to generate valuable, highly functionalized, three-dimensional heterocyclic structures. While the title compound is a 4-nitro derivative, extensive research on 2-nitrobenzofurans serves as an excellent model for this reactivity, as they are also highly electron-deficient and act as potent electrophiles. rsc.orgrsc.org

Organocatalyzed Michael Additions and Stereoselectivity

Organocatalysis has proven to be a powerful tool for achieving enantioselective dearomatization of 2-nitrobenzofurans via Michael additions. nih.gov In these reactions, a chiral organocatalyst activates a nucleophile, which then attacks the electron-deficient nitrobenzofuran.

A notable example is the N-heterocyclic carbene (NHC)-catalyzed dearomative Michael addition of α,β-unsaturated aldehydes to 2-nitrobenzofurans. rsc.orgrsc.org This process involves the in-situ formation of a homoenolate intermediate from the aldehyde and the NHC catalyst. This nucleophilic intermediate then adds to the C3 position of the 2-nitrobenzofuran, leading to the formation of complex heterocyclic products with high yields and excellent stereocontrol. rsc.org The reaction is compatible with a range of substituents on both the aldehyde and the nitrobenzofuran, affording products with up to >95:5 diastereomeric ratio and >99% enantiomeric excess. rsc.org

The table below summarizes the results for the NHC-catalyzed dearomative Michael addition between various 2-nitrobenzofurans and cinnamaldehyde (B126680) derivatives, showcasing the high efficiency and stereoselectivity of this organocatalytic approach. rsc.org

| Entry | Nitrobenzofuran Substituent (R) | Aldehyde Substituent (R') | Product | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | H | H | 3a | 85 | >95:5 | 98 |

| 2 | H | 4-Me | 3b | 88 | >95:5 | 98 |

| 3 | H | 4-OMe | 3c | 90 | >95:5 | 98 |

| 4 | H | 4-Cl | 3f | 82 | >95:5 | 99 |

| 5 | 5-Me | H | 3m | 85 | >95:5 | 98 |

| 6 | 5-Cl | H | 3o | 81 | >95:5 | 99 |

| 7 | 7-MeO | H | 3r | 89 | >95:5 | 98 |

| 8 | 7-F | H | 3s | 78 | >95:5 | 99 |

Cycloaddition with Isatin-Derived Morita–Baylis–Hillman Carbonates

A significant area of investigation for nitrobenzofurans, including the this compound isomer, is their participation in dearomative cycloaddition reactions. One such notable reaction is with isatin-derived Morita–Baylis–Hillman (MBH) carbonates. researchgate.netfigshare.com This organocatalyzed, asymmetric dearomative [3+2] cycloaddition provides a pathway to structurally complex cyclopenta[b]benzofuran derivatives. These products are synthesized with high stereoselectivity, featuring three contiguous stereocenters, one of which is a spiro-quaternary chiral center. researchgate.net

The reaction is typically catalyzed by a modified cinchona alkaloid. The process involves the generation of a zwitterionic intermediate from the isatin-derived MBH carbonate, which then reacts with the 2-nitrobenzofuran. rsc.org This methodology is valued for its ability to construct intricate molecular scaffolds from readily available starting materials. researchgate.net The reaction tolerates a variety of substituents on the isatin (B1672199) component, allowing for the synthesis of a diverse library of spiro-oxindole compounds. rsc.org

The utility of this reaction has been demonstrated in the creation of various spirooxindole structures, which are considered privileged motifs in medicinal chemistry. researchgate.netiiserpune.ac.in The resulting spiro-cyclopentene-oxindoles can be obtained with excellent yields and high levels of diastereo- and enantioselectivity under mild conditions using a chiral tertiary amine catalyst. researchgate.net

| Reactants | Catalyst | Key Features | Product Class | Stereoselectivity |

|---|---|---|---|---|

| 2-Nitrobenzofurans and Isatin-derived MBH carbonates | Modified Cinchona Alkaloid | Organocatalyzed, Asymmetric Dearomatization | Cyclopenta[b]benzofuran-fused spirooxindoles | Excellent (e.g., >20:1 dr, up to 98% ee) researchgate.net |

Other Key Reaction Pathways

Beyond cycloadditions, the functional groups of this compound offer avenues for various other chemical transformations.

The nitro group is a versatile functional group that can undergo several important transformations. One key reaction pathway involves its role as a leaving group in the form of nitrous acid (HNO₂) during certain annulation reactions. For instance, in base-catalyzed reactions with N-alkoxyacrylamides, the sequence can involve a Michael addition followed by the elimination of HNO₂ to afford benzofuropyridinone derivatives. researchgate.net

Furthermore, the nitro group is readily reducible to an amino group. This transformation is fundamental in organic synthesis as it provides access to aniline-type compounds, which are valuable precursors for a wide range of other derivatives. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), or the use of metals in acidic media (e.g., Zn, HCl), are commonly employed for this purpose. vanderbilt.edu This conversion dramatically alters the electronic properties of the benzofuran ring, switching the substituent from a strongly electron-withdrawing group to an electron-donating one.

| Reagent/System | Product Functional Group | Typical Conditions |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | Pressurized hydrogen, various solvents |

| Zn, HCl | Amine (-NH₂) | Acidic aqueous solution |

| LiAlH₄ | Amine (-NH₂) | Anhydrous ether or THF |

The methyl ester group of this compound can be readily converted into other functional groups. The most common transformation is hydrolysis to the corresponding carboxylic acid. researchgate.net This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727) or dioxane), followed by acidification. chemspider.comrsc.org The rate of hydrolysis can be influenced by the electronic nature of the benzofuran ring system. rsc.org

The resulting carboxylic acid is a versatile intermediate. It can be converted to acyl chlorides, amides, or other esters, or it can participate in reactions such as the Curtius or Schmidt rearrangements. The ester can also be reduced, for instance with strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding primary alcohol. imperial.ac.uk

Interconversions on the benzofuran core itself, particularly on the benzene (B151609) ring, are dictated by the directing effects of the existing substituents. The powerful electron-withdrawing nitro group at the 4-position and the ester at the 2-position deactivate the ring towards electrophilic aromatic substitution. Conversely, if the nitro group is reduced to an amine, this electron-donating group would activate the ring and direct incoming electrophiles to the ortho and para positions (positions 5 and 7).

Despite a comprehensive search for spectroscopic data pertaining to "this compound," no specific experimental data for this exact compound could be located in the public domain. The search yielded information for related compounds, such as isomers (e.g., methyl 5-nitrobenzofuran-2-carboxylate and methyl 6-nitrobenzofuran-2-carboxylate), the corresponding ethyl ester (ethyl 4-nitrobenzofuran-2-carboxylate), and other benzofuran derivatives. However, in strict adherence to the provided instructions to focus solely on "this compound," this article cannot be generated due to the absence of the required spectroscopic characterization data (NMR, MS, and IR) for the specified molecule.

Spectroscopic Characterization and Advanced Structural Analysis

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable in the synthesis and analysis of "Methyl 4-nitrobenzofuran-2-carboxylate," ensuring the purity of the final product and enabling the separation of isomers. High-Performance Liquid Chromatography (HPLC) is particularly crucial for the resolution of enantiomers, while Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of the synthesis reaction.

The determination of enantiomeric excess is critical in asymmetric synthesis, and chiral HPLC is the benchmark method for this analysis. For "this compound," polysaccharide-based chiral stationary phases (CSPs) are highly effective due to their broad applicability in separating a wide range of chiral compounds. researchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209), provide the necessary chiral environment for the differential interaction of the enantiomers, leading to their separation. researchgate.net

A common approach involves the use of a column such as one coated with amylose tris(3,5-dimethylphenylcarbamate). The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector of the stationary phase. The nitro group and the ester moiety of "this compound" play significant roles in these interactions.

A typical HPLC method for the enantiomeric separation of "this compound" would be developed under normal-phase conditions. The choice of mobile phase is critical for achieving optimal resolution. A mixture of a non-polar solvent, such as hexane, and a more polar alcohol, like isopropanol, is often employed. The inclusion of a small amount of a basic additive, such as diethylamine, can improve peak shape and resolution, particularly for compounds with acidic or basic functionalities. rsc.org The precise ratio of these solvents is optimized to balance retention times and separation efficiency.

Below is a representative data table summarizing a hypothetical, yet scientifically plausible, HPLC method for determining the enantiomeric excess of "this compound."

Table 1: HPLC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. chegg.com In the synthesis of "this compound," which often involves the nitration of a precursor like "Methyl benzofuran-2-carboxylate," TLC is invaluable for determining the consumption of the starting material and the formation of the product. chegg.com

The process involves spotting the reaction mixture on a TLC plate, typically coated with silica gel, alongside spots of the pure starting material and, if available, the pure product. The plate is then developed in a suitable solvent system. The separation on a silica gel plate is based on polarity; more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utoronto.ca

The nitration of "Methyl benzofuran-2-carboxylate" introduces a polar nitro group, making the product, "this compound," more polar than the starting material. Consequently, the product will have a lower Rf value than the starting material. A solvent system of 20% toluene (B28343) in ethyl acetate (B1210297) is often effective for the separation of nitrated aromatic esters. chegg.com By observing the disappearance of the starting material spot and the appearance of a new, lower Rf product spot over time, the progression of the reaction can be effectively monitored. chegg.com Visualization of the spots is typically achieved under UV light, as the benzofuran (B130515) ring system is UV-active.

The following table provides representative TLC data for monitoring the synthesis of "this compound."

Table 2: TLC Data for Reaction Monitoring

| Compound | Rf Value | Visualization |

| Methyl benzofuran-2-carboxylate (Starting Material) | 0.65 | UV (254 nm) |

| This compound (Product) | 0.40 | UV (254 nm) |

| Reaction Co-spot (Starting Material + Product) | 0.65 and 0.40 | UV (254 nm) |

| Stationary Phase: Silica gel 60 F254 | ||

| Mobile Phase: 20% Toluene in Ethyl Acetate |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its properties and behavior.

For instance, a DFT study on the related compound, 1-benzofuran-2-carboxylic acid, using the B3LYP/6-31G(d,p) basis set, has shown excellent agreement between calculated and experimentally determined geometric parameters. researchgate.net Similar calculations for Methyl 4-nitrobenzofuran-2-carboxylate would reveal the electronic influence of the nitro group at the 4-position and the methyl ester group at the 2-position on the benzofuran (B130515) core. The strong electron-withdrawing nature of the nitro group is expected to significantly alter the electron density distribution across the aromatic system.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be located primarily on the benzofuran ring system, while the LUMO is anticipated to be concentrated around the electron-deficient nitro group and the carboxylate moiety. A smaller HOMO-LUMO gap suggests higher reactivity. A DFT study on 1-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.735 eV, indicating significant chemical stability. researchgate.net The presence of a strong electron-withdrawing nitro group in the 4-position of this compound would likely lower the LUMO energy, resulting in a smaller energy gap and suggesting increased reactivity compared to the unsubstituted analogue.

Table 1: Predicted Frontier Molecular Orbital Properties (Data based on analogous compounds like 1-benzofuran-2-carboxylic acid)

| Molecular Property | Predicted Value (eV) |

| EHOMO | ~ -6.4 |

| ELUMO | ~ -2.0 |

| Energy Gap (ΔE) | ~ 4.4 |

Note: These values are estimations based on calculations for related benzofuran structures and serve as a predictive guide.

Prediction of Reactivity and Selectivity Parameters

DFT-based calculations allow for the quantification of various indices that predict how a molecule will behave in a chemical reaction.

Global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index provides a quantitative measure of a molecule's ability to act as an electrophile.

The introduction of the nitro group is expected to make this compound a strong electrophile. Calculations on 1-benzofuran-2-carboxylic acid yielded an electrophilicity index (ω) of 3.374 eV. researchgate.net It is predicted that the value for the 4-nitro substituted derivative would be significantly higher, indicating a greater propensity to accept electrons in reactions.

Table 2: Predicted Global Reactivity Descriptors (Data based on analogous compounds like 1-benzofuran-2-carboxylic acid)

| Parameter | Formula | Predicted Value |

| Ionization Potential (I) | I ≈ -EHOMO | 6.4 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 2.0 eV |

| Hardness (η) | η = (I - A) / 2 | 2.2 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.2 eV |

| Electrophilicity Index (ω) | ω = μ2 / 2η = χ2 / 2η | > 3.5 eV |

Theoretical chemistry can be used to model the entire energy landscape of a chemical reaction, including reactants, transition states, intermediates, and products. researchgate.net By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form (kinetic control) and which are the most stable (thermodynamic control). For this compound, this would be particularly useful in predicting the outcomes of nucleophilic aromatic substitution reactions, where a nucleophile could potentially attack different positions on the ring. The energetic profiles would likely show that the presence of the nitro group directs nucleophilic attack to specific sites on the benzene (B151609) portion of the molecule.

Stereochemical Predictions and Conformational Analysis

Computational methods are essential for determining the most stable three-dimensional arrangement of atoms in a molecule (conformation) and predicting its stereochemical properties. The conformation of a molecule can significantly impact its reactivity and biological activity.

For this compound, the primary conformational questions involve the orientation of the methyl ester and nitro groups relative to the planar benzofuran ring. Torsional angle scans, a common computational technique, can map the energy changes as these groups are rotated. Studies on a similar compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, have shown through X-ray crystallography that the molecule is almost completely planar. mdpi.comresearchgate.net The angle between the furan (B31954) and phenyl groups was found to be only 3.3(1)°. mdpi.com It is highly probable that this compound also adopts a largely planar conformation to maximize electronic delocalization. The key torsion angles defining the orientation of the substituent groups would be close to 0° or 180°.

Derivatives and Analogues of Methyl 4 Nitrobenzofuran 2 Carboxylate

Synthesis of Structurally Modified Benzofuran-2-carboxylate Derivatives

The generation of analogues is primarily achieved through three main routes: varying the substituents on the fused benzene (B151609) ring, chemically altering the ester at the C-2 position, and appending additional heterocyclic structures.

The functionalization of the benzene portion of the benzofuran (B130515) nucleus is a fundamental strategy for creating structural diversity. This is often achieved by selecting appropriately substituted starting materials, typically substituted salicylaldehydes or phenols, which then undergo cyclization to form the benzofuran ring with the desired substitution pattern intact.

Common synthetic routes include the reaction of a substituted salicylaldehyde (B1680747) with an α-halo ester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base like potassium carbonate (K₂CO₃). niscair.res.inresearchgate.net This approach allows for the incorporation of a wide array of substituents, including halogens, alkyl groups, and alkoxy groups, onto the benzene ring. For instance, starting with 5-bromo-2-hydroxybenzaldehyde and reacting it with ethyl chloroacetate yields a 5-bromo-substituted benzofuran-2-carboxylate. researchgate.net

Furthermore, palladium-catalyzed reactions, such as Heck-type cyclizations and Sonogashira reactions followed by carbonylative cyclizations, provide powerful methods for constructing the benzofuran scaffold from variously substituted precursors. nih.gov Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes is another effective method for producing 2-arylbenzofurans with diverse substitution patterns on the benzofuran core. mdpi.comorganic-chemistry.org

The table below illustrates how the choice of starting material dictates the final substitution pattern on the benzofuran ring.

| Starting Material | Reagents/Conditions | Resulting Substitution on Benzofuran Ring |

| Substituted Salicylaldehyde | Ethyl chloroacetate, K₂CO₃, Acetonitrile, Reflux | Substitution corresponding to the starting aldehyde niscair.res.inresearchgate.net |

| o-Iodophenols | Terminal alkynes, (PPh₃)PdCl₂, CuI, Triethylamine | Varied substitutions based on both reactants nih.gov |

| 2-Hydroxystilbenes | PhI(OAc)₂, m-CPBA | Aryl group at C-2 and other substituents from the stilbene (B7821643) mdpi.com |

The ester group at the C-2 position is a versatile handle for further chemical modification. It can be readily transformed into a variety of other functional groups, significantly expanding the range of accessible derivatives.

A primary modification is the conversion of the ester to an amide. This can be accomplished through a two-step process: hydrolysis of the methyl or ethyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine. researchgate.net More direct methods, such as transamidation, have also been developed. For example, 8-aminoquinoline (B160924) (8-AQ) amides of benzofuran-2-carboxylic acid can be activated by reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and subsequently reacted with various amine nucleophiles to yield a diverse range of benzofuran-2-carboxamides. nih.govchemrxiv.orgmdpi.com

The ester can also be modified by reaction with different alcohols. For instance, the benzofuran-2-carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂) and then reacted with an alcohol, such as propargyl alcohol, to form the corresponding propargyl ester. niscair.res.in This introduces an alkyne functionality that can be used for subsequent reactions like click chemistry.

The following table summarizes common modifications of the ester group.

| Starting Functional Group | Reagents | Resulting Functional Group |

| Benzofuran-2-carboxylic acid | Propargyl alcohol, SOCl₂, Triethylamine | Propargyl benzofuran-2-carboxylate niscair.res.in |

| 8-AQ Amide of Benzofuran-2-carboxylic acid | 1. (Boc)₂O, DMAP; 2. Amine (e.g., pyrrolidine) | Benzofuran-2-carboxamide nih.govchemrxiv.org |

| Benzofuran-2-carboxylic acid | Oxalyl chloride, then Ammonium hydroxide (B78521) | Benzofuran-2-carboxamide nih.gov |

| Methyl benzofuran-2-carboxylate | 1. Base (hydrolysis); 2. Amine, Coupling agent | Benzofuran-2-carboxamide researchgate.net |

Fusing or linking the benzofuran-2-carboxylate core to other heterocyclic systems is a powerful strategy for creating complex molecules with potentially novel properties. nih.gov This molecular hybridization can lead to compounds with enhanced biological activity. niscair.res.in

A prominent example is the synthesis of benzofuran-2-carboxylate 1,2,3-triazoles. This is achieved by first preparing prop-2-yn-1-yl benzofuran-2-carboxylate, which contains a terminal alkyne. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition ("click reaction") with various substituted aryl or benzyl (B1604629) azides to produce the corresponding 1,2,3-triazole derivatives in good yields. niscair.res.in

Another approach involves building a second heterocyclic ring onto the benzofuran scaffold. For example, novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives have been synthesized. The process involves reacting ethyl 2-chloromethyl-quinoline-3-carboxylate with a substituted salicylaldehyde in the presence of potassium carbonate. This reaction proceeds through an initial Williamson ether synthesis, followed by an intramolecular cyclization and ester hydrolysis in a one-pot procedure to construct the benzofuran ring at the 2-position of the quinoline. beilstein-journals.org

Advanced Synthetic Applications of Derivatives

Beyond simple modifications, benzofuran-2-carboxylate derivatives serve as valuable building blocks in the construction of more elaborate molecular architectures. They function as both precursors for complex scaffolds and as key intermediates in multi-step synthetic sequences.

Benzofuran-2-carboxylate derivatives are utilized as starting materials for the synthesis of complex, often naturally occurring, chemical structures. Their inherent framework provides a solid foundation upon which additional rings and functional groups can be built.

For instance, a substituted benzofuran derivative serves as a key precursor in the synthesis of the natural product diptoindonesin G. nih.gov The synthesis begins with the reaction of a substituted alkyne and a methoxy-substituted hydroxy-benzoic acid to form the core benzofuran structure. This benzofuran derivative is then subjected to further reactions, including demethylation, to yield the final complex polycyclic scaffold of the natural product. nih.gov This highlights how the benzofuran-2-carboxylate system can be a critical entry point for accessing intricate molecular frameworks.

In longer synthetic pathways, benzofuran-2-carboxylate derivatives often appear as crucial intermediates. Their functional groups are strategically placed to facilitate subsequent bond-forming reactions.

The synthesis of benzofuran-triazole hybrids illustrates this role perfectly. The prop-2-yn-1-yl benzofuran-2-carboxylate is not the final product but a stable, isolable intermediate. niscair.res.in Its purpose is to carry the benzofuran core and an alkyne "handle" into the next reaction step, which is the click reaction with an azide (B81097) to form the target triazole-linked molecule. niscair.res.in

Similarly, in the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acids, the reaction of ethyl 2-chloromethyl-quinoline with salicylaldehyde forms an intermediate ether, which rapidly undergoes intramolecular cyclization. beilstein-journals.orgnih.gov The initially formed ester is also an intermediate that is hydrolyzed in the final step of the one-pot reaction to yield the desired carboxylic acid product. nih.gov These examples demonstrate the utility of benzofuran-2-carboxylates as pivotal components in convergent and linear synthetic strategies.

Conclusion and Future Research Directions

Identification of Unexplored Research Avenues in Synthetic Methodology

The synthesis of specifically Methyl 4-nitrobenzofuran-2-carboxylate is not well-documented. However, established methods for the synthesis of related benzofuran-2-carboxylates can be adapted. A common route to substituted benzofuran-2-carboxylates involves the reaction of a substituted 2-hydroxybenzaldehyde with an alpha-haloacetate ester rsc.orgnih.gov. For this compound, a potential starting material would be 2-hydroxy-x-nitrobenzaldehyde, though the precise isomer would be critical.

Future research could focus on optimizing synthetic routes to this specific isomer. This could involve exploring various starting materials, reaction conditions (catalysts, solvents, temperatures), and purification techniques to achieve high yields and purity. Furthermore, the development of novel, more efficient synthetic methodologies, such as one-pot reactions or flow chemistry approaches, represents a significant and unexplored research avenue.

Perspectives on Novel Reactivity and Mechanistic Insights

The reactivity of this compound is largely unexplored. The presence of the nitro group at the 4-position is expected to significantly influence the electron density of the benzofuran (B130515) ring system, making it susceptible to nucleophilic aromatic substitution reactions. The ester group at the 2-position offers a site for hydrolysis, amidation, or reduction.

Future studies could systematically investigate the reactivity of this compound. For example, exploring its behavior under various reaction conditions (e.g., reduction of the nitro group, nucleophilic attack on the aromatic ring, or transformations of the ester) would provide valuable mechanistic insights. Understanding the interplay between the electron-withdrawing nitro group and the ester functionality on the reactivity of the benzofuran core is a key area for future mechanistic studies. Computational chemistry could also be employed to model reaction pathways and predict reactivity, guiding experimental design.

Potential for Development of New Chemical Tools and Methodologies

Given the biological relevance of the benzofuran scaffold, this compound could serve as a starting point for the development of new chemical tools. For instance, the nitro group could be reduced to an amine, which could then be functionalized to create fluorescent probes, affinity labels, or building blocks for combinatorial libraries.

The unique substitution pattern of this compound may also lend itself to the development of novel chemical methodologies. For example, it could be used as a substrate to test the scope and limitations of new catalytic systems or to explore novel cyclization or cross-coupling reactions. The development of selective transformations that differentiate between the various reactive sites on the molecule would be a valuable contribution to synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-nitrobenzofuran-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. Key steps include:

- Nitration : Introducing the nitro group at the 4-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Esterification : Methylation of the carboxyl group via Fischer esterification (methanol/H⁺) or using methylating agents like diazomethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Critical Parameters : - Temperature control during nitration prevents side reactions.

- Solvent polarity and catalyst choice (e.g., H₂SO₄ vs. TsOH) significantly affect esterification efficiency.

Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

Methodological Answer:

- NMR :

- ¹H NMR : The nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., H-3 and H-5 in benzofuran ring at δ 7.8–8.2 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165 ppm, while the nitro-substituted carbon resonates at ~150 ppm .

- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .

- MS : Molecular ion peak [M⁺] at m/z 235 (calculated for C₁₀H₇NO₅) with fragmentation patterns confirming the nitro and ester groups .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:

- Refinement Tools : Use SHELXL for small-molecule refinement to adjust bond lengths/angles and validate thermal parameters. For ambiguous electron density, employ SHELXD for dual-space structure solution .

- Validation Metrics :

- Software Integration : Cross-validate results using Mercury CSD (Cambridge Crystallographic Data Centre) for packing analysis and void visualization, ensuring consistency with known benzofuran derivatives .

Q. What methodologies are recommended for investigating the bioactivity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays :

- Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Kᵢ) under varying pH/temperature conditions. For example, monitor trypsin or kinase activity via fluorescence quenching .

- Dose-Response Curves : Fit data to Hill equations to determine IC₅₀ values and mechanism (competitive vs. non-competitive) .

- Molecular Docking :

- Employ AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-2). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen bonding with catalytic residues .

- Data Contradictions : Replicate assays under standardized conditions (e.g., buffer ionic strength, substrate concentration) to resolve variability between studies .

Q. How can conformational analysis of this compound inform its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in the benzofuran core using crystallographic data. A planar ring (θ < 10°) favors resonance stabilization, while puckering (θ > 20°) increases susceptibility to nucleophilic attack at the nitro group .

- DFT Calculations :

- Experimental Validation : Perform kinetic studies with nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO) to correlate theoretical predictions with observed reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.